molecular formula C13H18N2O4 B13605732 3-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

3-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No.: B13605732
M. Wt: 266.29 g/mol
InChI Key: WJBKYMBRXVHJTE-UHFFFAOYSA-N
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Description

3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an indazole ring system The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages such as better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various nucleophiles such as amines or alcohols

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products

    Deprotected Amines: Removal of the Boc group yields the free amine.

    Substituted Indazoles: Nucleophilic substitution reactions produce various substituted indazole derivatives.

Scientific Research Applications

3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves the cleavage of the Boc group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical pathways and interactions with molecular targets. The indazole ring system may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-butoxy)carbonyl]-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its indazole ring system, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)10-8-6-7(11(16)17)4-5-9(8)14-15-10/h7H,4-6H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

WJBKYMBRXVHJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NNC2=C1CC(CC2)C(=O)O

Origin of Product

United States

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